molecular formula C28H32N2O2 B12758519 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline CAS No. 96733-88-9

1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline

Cat. No.: B12758519
CAS No.: 96733-88-9
M. Wt: 428.6 g/mol
InChI Key: AVXOIXIAWBSTIZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and pyrrolidinyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of β-phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by acids like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the methoxy, phenyl, and pyrrolidinyl substitutions.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the phenyl and pyrrolidinyl groups.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and pyrrolidinyl groups but retains the phenyl substitution.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

96733-88-9

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

6-methoxy-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C28H32N2O2/c1-31-26-13-14-27-23(21-26)15-18-30(24-7-3-2-4-8-24)28(27)22-9-11-25(12-10-22)32-20-19-29-16-5-6-17-29/h2-4,7-14,21,28H,5-6,15-20H2,1H3

InChI Key

AVXOIXIAWBSTIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

Origin of Product

United States

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